molecular formula C19H12F3NO4 B2679987 2-((3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetonitrile CAS No. 496037-22-0

2-((3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetonitrile

Cat. No.: B2679987
CAS No.: 496037-22-0
M. Wt: 375.303
InChI Key: QPWCZCDXTNZZOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-((3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetonitrile” is a complex organic molecule. It has a molecular formula of C19H14F4N2OS2 .


Molecular Structure Analysis

The molecular structure of this compound is based on structures generated from information available in databases. The substance identifiers displayed are the best available substance name, EC number, CAS number, and/or the molecular and structural formulas .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by its molecular structure. The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Scientific Research Applications

Synthesis and Applications in Organic Chemistry

2-((3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetonitrile is a compound of interest in the field of organic chemistry, particularly in the synthesis and application of chromen-6-ones. Chromen-6-ones, including coumarins and their derivatives, serve as core structures in numerous secondary metabolites of pharmacological significance. Due to their limited natural availability, synthetic protocols for these compounds are vital. The literature describes several synthetic approaches, such as Suzuki coupling reactions for biaryl synthesis followed by lactonization, and metal or base-catalyzed cyclization of phenyl-2-halobenzoates and 2-halobenzyloxyphenols. These procedures underscore the compound's role in facilitating the efficient synthesis of pharmacologically important molecules (Mazimba, 2016).

Environmental and Biological Implications

While direct studies on this compound might be limited, research on methoxychlor, a related compound, provides insights into the environmental and biological implications of such chemicals. Methoxychlor, a pesticide with estrogenic activity, highlights the potential environmental hazards and health risks associated with the use of chemically related compounds. It underscores the importance of understanding the degradation, environmental persistence, and toxicological profiles of these substances (Cummings, 1997).

Atmospheric Reactivity and Environmental Degradation

The atmospheric reactivity of methoxyphenols, which are structurally related to this compound, has been studied to understand their environmental fate. Methoxyphenols, emitted from biomass burning, undergo reactions with OH and NO3 radicals, leading to significant secondary organic aerosol (SOA) formation. This research is crucial for assessing the environmental impact of emissions and understanding the degradation pathways of similar compounds in the atmosphere (Liu, Chen, & Chen, 2022).

Future Directions

The future directions for this compound could involve its use in the development of new pharmaceuticals and agrochemicals. The field of difluoromethylation processes, which this compound could potentially be involved in, has seen recent advances and is a topic of ongoing research .

Properties

IUPAC Name

2-[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F3NO4/c1-25-14-5-3-2-4-12(14)16-17(24)13-7-6-11(26-9-8-23)10-15(13)27-18(16)19(20,21)22/h2-7,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPWCZCDXTNZZOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=C(OC3=C(C2=O)C=CC(=C3)OCC#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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